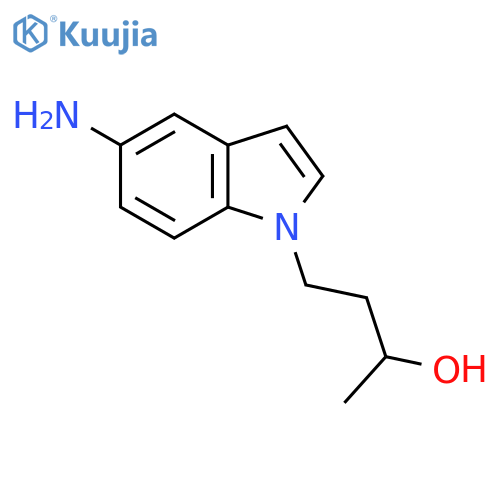Cas no 1564838-36-3 (4-(5-amino-1H-indol-1-yl)butan-2-ol)

1564838-36-3 structure
商品名:4-(5-amino-1H-indol-1-yl)butan-2-ol
4-(5-amino-1H-indol-1-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(5-amino-1H-indol-1-yl)butan-2-ol
- EN300-1107098
- 1564838-36-3
-
- インチ: 1S/C12H16N2O/c1-9(15)4-6-14-7-5-10-8-11(13)2-3-12(10)14/h2-3,5,7-9,15H,4,6,13H2,1H3
- InChIKey: QGJPWIRRSJDBSO-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCN1C=CC2C=C(C=CC1=2)N
計算された属性
- せいみつぶんしりょう: 204.126263138g/mol
- どういたいしつりょう: 204.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(5-amino-1H-indol-1-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107098-5g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 5g |
$3065.0 | 2023-10-27 | |
| Enamine | EN300-1107098-10g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 10g |
$4545.0 | 2023-10-27 | |
| Enamine | EN300-1107098-2.5g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
| Enamine | EN300-1107098-10.0g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 10g |
$6082.0 | 2023-06-10 | ||
| Enamine | EN300-1107098-0.25g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
| Enamine | EN300-1107098-0.1g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
| Enamine | EN300-1107098-1.0g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-1107098-0.05g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
| Enamine | EN300-1107098-1g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 95% | 1g |
$1057.0 | 2023-10-27 | |
| Enamine | EN300-1107098-5.0g |
4-(5-amino-1H-indol-1-yl)butan-2-ol |
1564838-36-3 | 5g |
$4102.0 | 2023-06-10 |
4-(5-amino-1H-indol-1-yl)butan-2-ol 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
1564838-36-3 (4-(5-amino-1H-indol-1-yl)butan-2-ol) 関連製品
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
